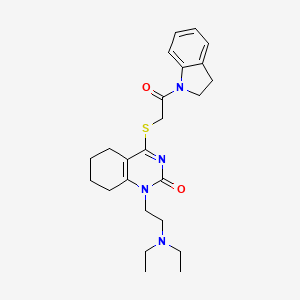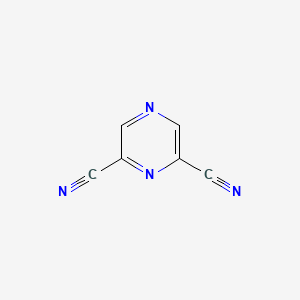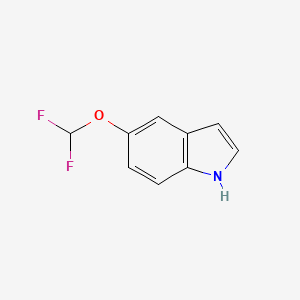
5-(difluoromethoxy)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(difluoromethoxy)-1H-indole is a chemical compound that is part of the benzimidazole family . It is used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .
Synthesis Analysis
The synthesis of 5-(difluoromethoxy)-1H-indole often involves multi-step chemical reactions. A common method includes the cyclization of arylidene amino-benzo[d]imidazole-2-thiols with mercaptoacetic acid, followed by cyclization with 2-(phenylmethylene)malononitrile.Molecular Structure Analysis
The molecular structure of 5-(difluoromethoxy)-1H-indole is characterized by its benzimidazole core, which can be substituted at various positions to alter its chemical and physical properties. The introduction of a difluoromethoxy group at the 5-position significantly impacts the compound’s reactivity and interaction with biological targets .Chemical Reactions Analysis
The chemical reactions involving 5-(difluoromethoxy)-1H-indole are complex and can involve multiple steps. For instance, one reaction involves the reduction of 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole, which yields the difluoromethyl radical .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Studies
- Synthesis and Molecular Docking : A study on derivatives of 1H-indole, including compounds structurally similar to 5-(difluoromethoxy)-1H-indole, reveals their synthesis, molecular structure, and antimicrobial activities. These compounds were synthesized and characterized using various spectroscopic techniques and their antibacterial activities were evaluated through molecular docking studies (Rajaraman et al., 2017).
Crystal Structure Analysis
- Molecular and Crystal Structure Analysis : A study on a related compound, 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione, examined its molecular structure and isomers. The crystal and amorphous forms of the compound were analyzed using NMR spectroscopy and X-ray diffraction (Karalı, 2021).
Chemical Reactivity and Potential Applications
- Nucleophilic Reactivity : A study investigated the nucleophilic reactivities of various indoles, including those structurally similar to 5-(difluoromethoxy)-1H-indole. The study provided insights into their reactions with benzhydryl cations and their ranking on the nucleophilicity scale (Lakhdar et al., 2006).
Pharmacological Applications
- Inhibitors of Human 5-Lipoxygenase : Research on 2-substituted 5-hydroxyindole-3-carboxylates, structurally similar to 5-(difluoromethoxy)-1H-indole, demonstrates their potential as potent inhibitors of human 5-lipoxygenase, suggesting possible applications in addressing inflammatory and allergic disorders (Karg et al., 2009).
Synthesis and Chemical Analysis
- Synthesis and Chemical Analysis : A review on indole synthesis, including compounds like 5-(difluoromethoxy)-1H-indole, outlines the classification of various indole syntheses, emphasizing the importance of this chemical group in organic chemistry (Taber & Tirunahari, 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-(difluoromethoxy)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-9(11)13-7-1-2-8-6(5-7)3-4-12-8/h1-5,9,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUHRZGUEDZQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethoxy)-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


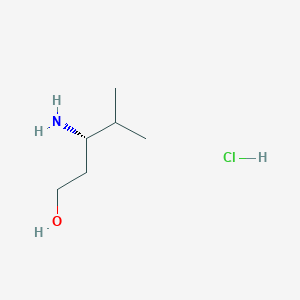
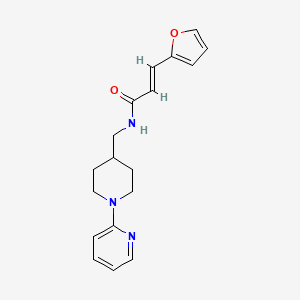
![3-(2-ethoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2728065.png)
![3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2728066.png)
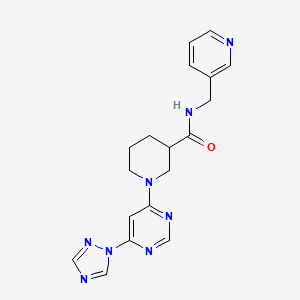
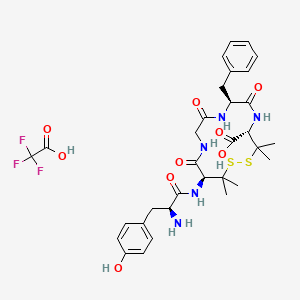
![2,6-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2728070.png)
![3-benzyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2728071.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2728077.png)
